molecular formula C11H17N3 B7575333 N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine

Cat. No. B7575333
M. Wt: 191.27 g/mol
InChI Key: RZVLFJSSCXIIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPMP belongs to the class of pyridine-based compounds and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development. Studies have shown that N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine is not fully understood, but studies have suggested that it may act through multiple pathways. N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been found to inhibit the activity of enzymes involved in tumor growth and inflammation, such as COX-2 and MMP-9. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been found to have a number of biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine can induce apoptosis, or programmed cell death, in cancer cells. N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has also been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been found to have low toxicity in animal models, making it a safe candidate for further research. However, there are also limitations to the use of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the effects of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine may vary depending on the cell type or animal model used, which can make it difficult to generalize results.

Future Directions

There are a number of future directions for research on N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine. One area of interest is in the development of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine as a potential cancer treatment. Further studies are needed to determine the optimal dosage and treatment schedule for N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine, as well as its efficacy in different types of cancer. Another area of interest is in the development of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine as a potential treatment for neurodegenerative diseases. Studies are needed to determine the optimal dosage and treatment schedule for N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine, as well as its efficacy in different animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine involves a multi-step process that begins with the reaction of 2-chloropyridine with sodium hydride to form a pyridine intermediate. The intermediate is then reacted with 1-methyl-3-pyrrolidinemethanol to yield the final product, N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine. The synthesis of N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine has been optimized to yield high purity and high yield, making it a suitable candidate for further research.

properties

IUPAC Name

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-7-5-10(9-14)8-13-11-4-2-3-6-12-11/h2-4,6,10H,5,7-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVLFJSSCXIIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine

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